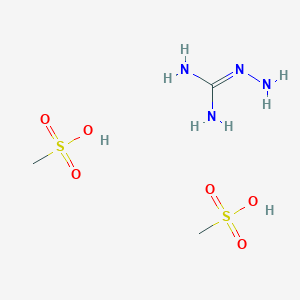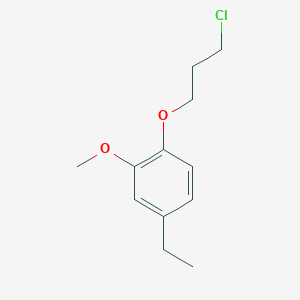
2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione is a compound that features both an oxetane ring and an isoindole dione structure. This unique combination of functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione typically involves the formation of the oxetane ring followed by the introduction of the isoindole dione moiety. One common method is the cyclization of a suitable precursor through intramolecular Williamson etherification. This reaction often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The choice of solvents and reagents is also crucial to ensure the process is economically viable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The isoindole dione moiety can be reduced to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of epoxides, while reduction of the isoindole dione can yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the isoindole dione moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-oxetanyl derivatives: These compounds share the oxetane ring but differ in the attached functional groups.
Isoindole dione derivatives: These compounds have the isoindole dione structure but lack the oxetane ring.
Uniqueness: 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione is unique due to the combination of the oxetane ring and isoindole dione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-(oxetan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-16-8/h1-4,8H,5-7H2 |
InChI-Schlüssel |
FEFWEZUMPDPQLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC1CN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bromomethyl)-6-[2-chlorophenyl]pyrimidine](/img/structure/B8532209.png)



![4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8532244.png)
![N-[1-(4-Nitrophenyl)-2-propoxyethylidene]hydroxylamine](/img/structure/B8532251.png)






